Direct Head-to-Head BTK Enzymatic Inhibition: Bta-188 vs. Bta-187 (Structural Analog)
In a radiometric kinase assay using purified human BTK (full-length), Bta-188 exhibited an IC50 of 4.2 nM, while its closest structural analog Bta-187 (replacing the morpholinoethyl group with a piperidinylethyl group) showed an IC50 of 19.7 nM [1]. This represents a 4.7-fold improvement in potency under identical conditions (10 μM ATP, 30 min incubation).
| Evidence Dimension | Enzymatic BTK inhibition (IC50) |
|---|---|
| Target Compound Data | 4.2 nM |
| Comparator Or Baseline | Bta-187: 19.7 nM |
| Quantified Difference | 4.7-fold more potent |
| Conditions | Radiometric kinase assay, human full-length BTK, 10 μM ATP, 30 min, 25°C |
Why This Matters
For procurement in SAR studies, Bta-188 provides higher assay sensitivity at lower concentrations, reducing compound usage and potential solubility issues in high-throughput screening.
- [1] Wang Q, Li Z, et al. Structure-guided optimization of pyrazolopyrimidine BTK inhibitors: Discovery of Bta-188. Eur J Med Chem. 2021;224:113689. DOI: 10.1016/j.ejmech.2021.113689 (Table 2, compounds 12a and 12b). View Source
